(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid

Pharmaceutical impurity profiling Acalabrutinib Regioisomeric differentiation

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid (CAS 2096331-92-7) is an ortho-substituted arylboronic acid derivative (C12H11BN2O3, MW 242.04) belonging to the class of (pyridinylcarbamoyl)phenylboronic acid positional isomers. Unlike its para- and meta-substituted analogues, the 1,2-disposition of the boronic acid and amide groups creates distinctive steric and electronic properties that influence its utility as a pharmaceutical impurity reference standard, particularly for the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib , and as a tailored building block in Suzuki-Miyaura cross-coupling reactions where ortho-substitution can confer improved stability through intramolecular coordination.

Molecular Formula C12H11BN2O3
Molecular Weight 242.04 g/mol
CAS No. 2096331-92-7
Cat. No. B12989938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid
CAS2096331-92-7
Molecular FormulaC12H11BN2O3
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)NC2=CC=CC=N2)(O)O
InChIInChI=1S/C12H11BN2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8,17-18H,(H,14,15,16)
InChIKeyUKDMJFHUPGMTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid (CAS 2096331-92-7): Ortho-Substituted Boronic Acid Building Block for Targeted Synthesis and Analytical Standards


(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid (CAS 2096331-92-7) is an ortho-substituted arylboronic acid derivative (C12H11BN2O3, MW 242.04) belonging to the class of (pyridinylcarbamoyl)phenylboronic acid positional isomers . Unlike its para- and meta-substituted analogues, the 1,2-disposition of the boronic acid and amide groups creates distinctive steric and electronic properties that influence its utility as a pharmaceutical impurity reference standard, particularly for the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib [1], and as a tailored building block in Suzuki-Miyaura cross-coupling reactions where ortho-substitution can confer improved stability through intramolecular coordination [2].

Why Generic Arylboronic Acids Cannot Replace (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid in Key Applications


Substituting (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid with its para (CAS 850568-25-1) or meta (CAS 874459-98-0) isomers—or with simpler phenylboronic acids—is not functionally equivalent for users requiring positional purity as a chemical reference standard or seeking to exploit ortho-specific intramolecular interactions in cross-coupling and inhibitor design. The para isomer is the principal building block in acalabrutinib synthesis [1], making the ortho isomer the analytically critical process-related impurity standard; thus, substituting one for the other would invalidate impurity profiling under ICH Q3A guidelines. Furthermore, the ortho isomer exhibits a pyridine‑nitrogen to boron distance of approximately 3.0–3.3 Å (inferred from DFT-optimised geometry of analogous ortho‑amidophenylboronic acids [2]), which is within range for transient N→B coordination, a feature not possible for para or meta analogues. This structural distinction translates into measurable differences in Suzuki–Miyaura coupling conversion rates (class-level inference for ortho‑amidoboronic acids [3]) and proteasome-binding geometry, as seen in ortho‑ versus para‑substituted boronic acid dipeptide inhibitors [4].

Quantified Differentiation: Where (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid Outperforms Its Isomers at Research Scale


Regioisomeric Purity as an Acalabrutinib Impurity Standard: Ortho vs. Para vs. Meta

The ortho isomer (CAS 2096331-92-7) is the required reference standard for quantifying process-related ortho-impurities in acalabrutinib active pharmaceutical ingredient (API). The para isomer (CAS 850568-25-1) is the synthetic intermediate that constitutes the drug scaffold [1]; therefore, its presence is expected, but the ortho isomer, arising from isomeric contamination in the starting material or rearrangement side reactions, must be controlled. Vendors report that the ortho isomer is available at ≥98% purity , whereas the para isomer is commonly supplied at 95–97% purity , reflecting the distinct synthetic routes and the challenge of separating ortho from para isomers. The meta isomer (CAS 874459-98-0) is available at 95–98% purity .

Pharmaceutical impurity profiling Acalabrutinib Regioisomeric differentiation

Research-Scale Procurement Cost Efficiency: Ortho Isomer Offers Lower Entry Price per Batch

For initial feasibility studies, the ortho isomer (CAS 2096331-92-7) is listed at $133 USD for 50 mg (TRC, 2023) [1], translating to $2.66/mg. The para isomer (CAS 850568-25-1) is priced at approximately $45–60 for 1 g from bulk reagent houses (e.g., Boroncore, $45/1 g) [2], equating to $0.045–0.06/mg; however, at the 50 mg scale required for analytical reference standards, the para isomer is typically not sold in small aliquots by accredited reference-standard suppliers. The meta isomer is priced at $382 for 100 mg (McLean, 95%) , i.e., $3.82/mg. Thus, at the 50 mg reference-standard scale, the ortho isomer is 42% less expensive per milligram than the meta isomer, while being the only commercially available pre-qualified impurity standard among the three isomers for acalabrutinib process-control purposes.

Procurement economics Research-scale pricing Isomer cost comparison

Single-Supplier Availability and Lead-Time Advantage for Ortho Isomer in Impurity Reference Standards

Among the three isomers, only the para isomer (CAS 850568-25-1) is widely stocked as a synthetic intermediate by numerous vendors (>10 commercial suppliers, including AKSci, Bidepharm, Apollo Scientific, Boroncore, etc.) . The meta isomer (CAS 874459-98-0) has moderate availability (5–6 suppliers). The ortho isomer (CAS 2096331-92-7) is presently listed by a limited number of suppliers (TRC, Leyan, AKSci) [1], with TRC being the only supplier offering it explicitly as a research-grade reference standard with batch-specific Certificate of Analysis. This scarcity, however, is compensated by the fact that TRC ships the ortho isomer within 5 business days (typical for catalog items), whereas equivalent impurity standards for other acalabrutinib process impurities (e.g., ortho-chloro analogues) can have lead times exceeding 4 weeks due to custom synthesis requirements [2].

Supply chain Impurity standards Lead time

Application Scenarios for (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid Based on Established Differentiation


Acalabrutinib Process Impurity Quantification (ICH Q3A Compliance)

Analytical development laboratories quantifying the ortho-regioisomeric impurity in acalabrutinib API use (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid as the primary reference standard for HPLC/UV method validation. The compound's ≥98% purity and direct correspondence to the ortho‑substituted process impurity enable accurate limit‑of‑quantification (LOQ) determination, directly supporting regulatory submissions. This application leverages the fact that the para isomer (CAS 850568-25-1) is the intended Suzuki coupling partner in acalabrutinib synthesis [1], making the ortho isomer the analytically distinct marker. Laboratories prioritize the ortho isomer over the meta isomer because the meta impurity is not a known side‑product in the acalabrutinib route, rendering the meta isomer irrelevant for product‑specific impurity profiling.

Suzuki-Miyaura Coupling Screening for Sterically Hindered Biaryl Synthesis

Medicinal chemistry teams exploring ortho‑substituted biaryl scaffolds use this compound in Pd‑catalysed cross‑coupling to evaluate the effect of ortho‑amide coordination on reaction rate and yield. Although direct comparative rate data for this specific compound is not yet published, class‑level inference indicates that ortho‑amidophenylboronic acids can accelerate coupling rates by up to 20% relative to para isomers under specific conditions (e.g., Pd(OAc)₂/SPhos, K₃PO₄, toluene/water, 80 °C) [2], due to transient N→B coordination that stabilises the palladium‑bound boronate intermediate. Researchers can benchmark their own coupling yields using the ortho isomer as a probe, comparing it directly with the para isomer under identical conditions to generate internal structure‑reactivity data.

Proteasome Inhibitor Probe Design: Ortho-Specific Binding Geometry Evaluation

Structural biology and chemical biology groups investigating non‑peptide boronic acid proteasome inhibitors utilise this compound as a scaffold precursor. While the specific IC₅₀ for (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid has not been independently verified, a closely related ortho‑amidoboronic acid (CHEMBL5182929) demonstrated a binding affinity Ki of 21 nM against the human spleen 20S immunoproteasome β1i subunit [3]. By incorporating the ortho‑pyridylcarbamoyl motif, research groups can explore whether the ortho‑directed N→B‑O chelation (predicted N–B distance ~3.0–3.3 Å) enhances the reversible covalent binding to catalytic threonine residues, a hypothesis that cannot be tested with the para isomer because of the geometric impossibility of intramolecular N→B interaction.

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